1,3-Dibromo-5-(dimethoxymethyl)benzene

Description

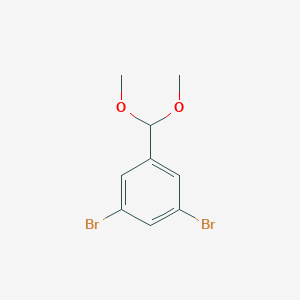

1,3-Dibromo-5-(dimethoxymethyl)benzene (C₉H₉Br₂O₂) is a brominated aromatic compound featuring a benzene ring substituted with bromine atoms at positions 1 and 3 and a dimethoxymethyl group (-CH(OCH₃)₂) at position 5. The dimethoxymethyl group is an acetal derivative, which enhances solubility in polar organic solvents due to its oxygen-rich structure. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry, where its bromine atoms serve as reactive sites for cross-coupling reactions (e.g., Suzuki or Ullmann couplings) .

Properties

CAS No. |

157866-05-2 |

|---|---|

Molecular Formula |

C9H10Br2O2 |

Molecular Weight |

309.98 g/mol |

IUPAC Name |

1,3-dibromo-5-(dimethoxymethyl)benzene |

InChI |

InChI=1S/C9H10Br2O2/c1-12-9(13-2)6-3-7(10)5-8(11)4-6/h3-5,9H,1-2H3 |

InChI Key |

QONDTXWLYJSIIB-UHFFFAOYSA-N |

SMILES |

COC(C1=CC(=CC(=C1)Br)Br)OC |

Canonical SMILES |

COC(C1=CC(=CC(=C1)Br)Br)OC |

Other CAS No. |

157866-05-2 |

Synonyms |

3,5-Dibromobenzaldehyde dimethyl acetal |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1,3-Dibromo-5-(dimethoxymethyl)benzene with structurally related brominated benzene derivatives, focusing on substituent effects, physicochemical properties, and applications.

1,3-Dibromo-5-(trifluoromethoxy)benzene (C₇H₃Br₂F₃O)

- Substituent : Trifluoromethoxy (-OCF₃) at position 5.

- Key Differences : The trifluoromethoxy group is strongly electron-withdrawing, enhancing electrophilic reactivity compared to the electron-donating dimethoxymethyl group.

- Physical Properties : White crystalline solid with high thermal stability (melting point >150°C) and solubility in organic solvents (e.g., dichloromethane, THF) but poor water solubility .

- Applications : Preferred in agrochemical synthesis due to its stability under harsh reaction conditions .

- Reactivity : Higher halogen mobility in nucleophilic substitution reactions compared to dimethoxymethyl analogs .

1,3-Dibromo-4,6-Dimethoxybenzene (C₈H₈Br₂O₂)

- Substituent : Methoxy (-OCH₃) groups at positions 4 and 6.

- Key Differences: Symmetrical substitution pattern versus the asymmetrical dimethoxymethyl group at position 5. Methoxy groups are weaker electron donors than dimethoxymethyl.

- Applications : Used in crystal engineering and polymer synthesis, where symmetry aids in forming ordered lamellar structures .

- Reactivity : Lower steric hindrance than dimethoxymethyl derivatives, facilitating electrophilic aromatic substitution .

1,3-Dibromo-5-(tert-butyl)benzene (C₁₀H₁₂Br₂)

- Substituent : Bulky tert-butyl (-C(CH₃)₃) group at position 5.

- Key Differences : The tert-butyl group introduces significant steric hindrance, reducing reactivity in coupling reactions.

- Physical Properties: Lower melting point due to reduced crystallinity; soluble in non-polar solvents .

- Applications: Limited to reactions requiring steric protection of reactive sites .

1,3-Dibromo-5-chlorobenzene (C₆H₃Br₂Cl)

- Substituent : Chlorine atom at position 5.

- Key Differences : Chlorine’s moderate electronegativity and smaller atomic size compared to bromine or dimethoxymethyl groups.

- Reactivity : Dual halogen sites enable sequential functionalization (e.g., selective C-Br bond activation) .

2,4-Dibromo-1,3-dimethoxy-5-methylbenzene (C₉H₁₀Br₂O₂)

- Substituent : Methyl (-CH₃) and methoxy (-OCH₃) groups at positions 5 and 1/3, respectively.

- Key Differences : Positional isomerism alters electronic and steric profiles. The methyl group enhances hydrophobicity.

- Applications : Precursor to natural product intermediates (e.g., Drimiopsin A) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.